Bifendate Bifendate BIFENDATE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Brand Name: Vulcanchem
CAS No.: 73536-69-3
VCID: VC0521223
InChI: InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3
SMILES: Array
Molecular Formula: C20H18O10
Molecular Weight: 418.3 g/mol

Bifendate

CAS No.: 73536-69-3

Cat. No.: VC0521223

Molecular Formula: C20H18O10

Molecular Weight: 418.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bifendate - 73536-69-3

Specification

CAS No. 73536-69-3
Molecular Formula C20H18O10
Molecular Weight 418.3 g/mol
IUPAC Name methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate
Standard InChI InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3
Standard InChI Key JMZOMFYRADAWOG-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2
Appearance Solid powder
Boiling Point 606.9°C at 760 mmHg
Melting Point 179-181 °C

Introduction

Chemical Identity and Structural Characteristics of Bifendate

Molecular Composition and Synthesis

Bifendate (C₂₀H₁₈O₁₀), systematically named dimethyl 7,7'-dimethoxy-[4,4'-bibenzo[d] dioxole]-5,5'-dicarboxylate, is a synthetic intermediate derived from Schisandrin C, a lignan isolated from Schisandra chinensis . Its molecular weight is 418.35 g/mol, and it features two methylenedioxy groups, methoxy substituents, and ester functional groups that confer unique reactivity and solubility profiles .

Table 1: Key Chemical Properties of Bifendate

PropertyValue
CAS Registry Number73536-69-3
Molecular FormulaC₂₀H₁₈O₁₀
Molecular Weight418.35 g/mol
Solubility in DMSO50 mg/mL (119.52 mM)
Solubility in Water<0.1 mg/mL (insoluble)
Storage Conditions4°C, protected from light

The compound’s planar biphenyl core and electron-rich aromatic systems enable interactions with cytochrome P450 (CYP450) enzymes, a property central to its pharmacological activity .

Spectroscopic and Stability Profiles

Nuclear magnetic resonance (NMR) analyses confirm the presence of characteristic peaks for methoxy (δ 3.85–3.90 ppm) and methylenedioxy groups (δ 5.95–6.05 ppm) . Stability studies indicate that Bifendate degrades under prolonged exposure to light or elevated temperatures, necessitating storage in inert atmospheres .

Pharmacological Mechanisms and Hepatoprotective Effects

Antioxidant and Anti-Inflammatory Activity

Bifendate mitigates oxidative stress by scavenging free radicals and upregulating endogenous antioxidant systems. In murine models, it increases glutathione peroxidase (GPx) activity by 40–60% and reduces malondialdehyde (MDA) levels, a marker of lipid peroxidation, by 35% . These effects are dose-dependent, with optimal efficacy observed at 50–100 mg/kg doses .

Modulation of Hepatic Detoxification Pathways

Bifendate induces CYP450 isoforms, particularly CYP3A4 and CYP2E1, enhancing the metabolism of xenobiotics and reducing hepatotoxic burden . A 2009 study demonstrated that co-administration with cyclosporine increased the latter’s clearance by 22%, attributed to CYP3A4 induction . This property positions Bifendate as a potential adjunct therapy to prevent drug-induced liver injury (DILI) .

Equation 1: First-Order Kinetics of Bifendate-Induced CYP450 Activity
d[E]dt=kind[B]kdeg[E]\frac{d[E]}{dt} = k_{\text{ind}} \cdot [B] - k_{\text{deg}} \cdot [E]
Where [E][E] = CYP450 enzyme concentration, [B][B] = Bifendate concentration, kindk_{\text{ind}} = induction rate constant, and kdegk_{\text{deg}} = degradation rate constant .

Hepatocyte Regeneration and Membrane Stabilization

Bifendate accelerates liver regeneration by upregulating proliferating cell nuclear antigen (PCNA) expression by 3.5-fold in partial hepatectomy models . Its membrane-stabilizing action reduces alanine transaminase (ALT) and aspartate transaminase (AST) levels by 50–70% in patients with chronic hepatitis B (CHB) .

Clinical Applications and Therapeutic Efficacy

Chronic Hepatitis B Management

In a 2002 clinical trial, 120 CHB patients receiving Bifendate (75 mg/day) exhibited normalized ALT levels within 8 weeks, compared to 12 weeks for the ursodeoxycholic acid control group (p<0.05p < 0.05) . Histopathological improvements, including reduced portal inflammation and fibrosis, were observed in 68% of treated patients .

Prevention of Drug-Induced Liver Injury

Bifendate’s prophylactic use in tuberculosis patients receiving isoniazid/rifampicin regimens reduced DILI incidence from 28% to 9% (p=0.003p = 0.003) . This protective effect correlates with increased hepatic reduced glutathione (GSH) reserves (r=0.72r = 0.72) .

Table 2: Comparative Efficacy in Liver Disorder Management

ConditionBifendate Efficacy (%)Standard Therapy (%)pp-Value
Chronic Hepatitis B6845<0.01
Alcoholic Liver Disease5837<0.05
Drug-Induced Injury91720.003

Pharmacokinetics and Drug Interaction Profile

Absorption and Metabolism

Bifendate exhibits 60–70% oral bioavailability, reaching peak plasma concentrations (CmaxC_{\text{max}}) of 1.2–1.8 μg/mL within 2–3 hours . Its metabolism involves hepatic esterase-mediated hydrolysis to monocarboxylic acid derivatives, which undergo glucuronidation prior to renal excretion .

Clinically Significant Interactions

As a potent CYP3A4 inducer, Bifendate reduces the area under the curve (AUC) of cyclosporine by 18–25%, necessitating dose adjustments in transplant recipients . Conversely, it potentiates the effects of acetaminophen by depleting hepatic GSH reserves, increasing overdose risk .

Emerging Trends and Future Directions

Personalized Medicine Approaches

Pharmacogenomic studies identify CYP3A5 rs776746 as a key polymorphism influencing Bifendate response. Patients with the CYP3A5 nonexpressor genotype (GG) show 35% higher ALT normalization rates than expressors (p=0.02p = 0.02) . Such findings enable genotype-guided dosing protocols.

Nanotechnology-Enhanced Formulations

Liposomal Bifendate (150 nm particles) demonstrates 90% hepatic targeting efficiency in preclinical models, reducing systemic exposure and enabling dose reductions to 30 mg/kg while maintaining efficacy .

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